

Spectroscopic data of pure 1-Propanol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1-Propanol

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An In-depth Technical Guide to the Spectroscopic Data of Pure 1-Propanol

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for pure **1-propanol**. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for chemical analysis and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-propanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.58	Triplet (t)	2H	-CH ₂ -OH
~1.57	Sextet	2H	-CH ₂ -CH ₂ -OH
~0.94	Triplet (t)	3H	CH ₃ -
Variable (broad singlet)	Singlet (s)	1H	-OH

¹³C NMR Data

Chemical Shift (δ) ppm	Carbon Assignment
~64.6	-CH ₂ -OH
~25.9	-CH ₂ -CH ₂ -OH
~10.5	CH ₃ -

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Bond Vibration	Description
3200-3600	O-H stretch	Strong, broad peak indicative of hydrogen bonding.[1]
2850-2960	C-H stretch	Strong, sharp peaks.[1]
~1055	C-O stretch	Strong peak.[1]
1500-400	Fingerprint Region	A complex pattern of peaks unique to 1-propanol.[1]

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Abundance	Proposed Fragment
60	Moderate	[CH ₃ CH ₂ CH ₂ OH] ⁺ (Molecular Ion)[2]
59	Moderate	[M-1] ⁺
45	Low	[CH ₂ CH ₂ OH] ⁺
31	100% (Base Peak)	[CH ₂ OH] ⁺ [3]
29	High	[CH ₃ CH ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a pure liquid sample such as **1-propanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-25 mg of pure **1-propanol** is required for ^1H NMR, and 50-100 mg for ^{13}C NMR.[4]
- The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6) in a clean vial.[4][5] Deuterated solvents are used to avoid overwhelming the spectrum with solvent signals.[6]
- The solution is then transferred to a clean 5 mm NMR tube.[5] The solution height in the tube should be around 4-5 cm.[5]
- If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent distortion of the magnetic field homogeneity.[7]
- The NMR tube is capped and the exterior is cleaned with a lint-free tissue and a solvent like ethanol to remove any residues.[5]

Data Acquisition:

- The NMR tube is placed in the spectrometer's sample holder.
- The spectrometer locks onto the deuterium signal from the solvent to stabilize the magnetic field.[5]
- The magnetic field is "shimmed" to maximize its homogeneity, which improves the resolution of the spectra.[5]
- For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum by removing C-H splitting and to enhance the signal via the Nuclear Overhauser Effect (NOE).[8]
- The appropriate pulse sequence is selected, and the data is acquired.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A "neat" sample refers to the pure liquid without any solvent.[9]
- One to two drops of pure **1-propanol** are placed onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[9]
- A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.[9][10]
- This "sandwich" is then placed in the sample holder of the IR spectrometer.[9]

Data Acquisition:

- A background spectrum of the empty spectrometer is collected first.[11] This allows for the subtraction of signals from atmospheric CO₂ and water vapor.
- The sample holder containing the **1-propanol** sample is placed in the instrument.
- The sample spectrum is then recorded. The instrument measures the transmission or absorbance of infrared radiation at different wavenumbers.

Mass Spectrometry (MS)

Sample Introduction (for a volatile liquid):

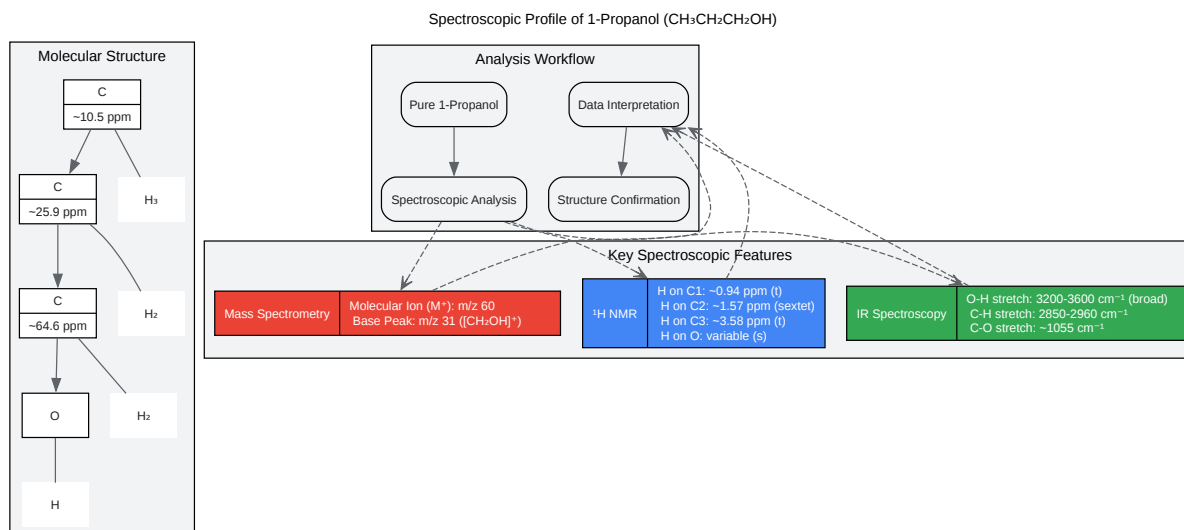
- For a volatile liquid like **1-propanol**, the sample can be introduced directly into the ion source via a heated inlet or by injection into a gas chromatograph (GC-MS) for separation prior to mass analysis.[12][13]
- The sample is vaporized in the inlet system before entering the ion source, which is under high vacuum.[12]

Ionization and Analysis (Electron Ionization - EI):

- In the ion source, the gaseous **1-propanol** molecules are bombarded with a high-energy electron beam.[\[12\]](#)
- This bombardment removes an electron from the molecule, forming a positively charged molecular ion ($[M]^+$), which is a radical cation.[\[12\]](#)
- The molecular ions are often formed with excess energy, causing them to fragment into smaller, characteristic ions and neutral radicals.[\[12\]](#)
- The positively charged ions (both molecular and fragment ions) are accelerated out of the ion source and into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[\[12\]](#)

Visualization

The following diagram illustrates the structure of **1-propanol** and its key spectroscopic features.



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Caption: A diagram showing the structure of **1-propanol** and its key NMR, IR, and MS data.

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